molecular formula C16H13N3O3 B11515415 Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro-

Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro-

Cat. No.: B11515415
M. Wt: 295.29 g/mol
InChI Key: SQICVAWPEYVTDF-UHFFFAOYSA-N
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Description

2-METHYL-3-(4-METHYLPHENYL)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methyl, nitro, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-(4-METHYLPHENYL)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-3-(4-methylphenyl)quinazolin-4-one, followed by reduction and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-(4-METHYLPHENYL)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitro groups to amines.

    Substitution: Halogenation or alkylation reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

2-METHYL-3-(4-METHYLPHENYL)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYL-3-(4-METHYLPHENYL)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylquinazolin-4-one: Lacks the nitro group, which may affect its biological activity.

    3-(4-Methylphenyl)-7-nitroquinazolin-4-one: Similar structure but without the 2-methyl substitution.

    2-Methyl-7-nitroquinazolin-4-one: Lacks the 3-(4-methylphenyl) group.

Uniqueness

2-METHYL-3-(4-METHYLPHENYL)-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)-7-nitroquinazolin-4-one

InChI

InChI=1S/C16H13N3O3/c1-10-3-5-12(6-4-10)18-11(2)17-15-9-13(19(21)22)7-8-14(15)16(18)20/h3-9H,1-2H3

InChI Key

SQICVAWPEYVTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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